Sinigrin Hydrolysis Product AITC Demonstrates Potent Antileukemic Activity: IC50 2.71 μM Against HL60 Cells
The enzymatic hydrolysis products of sinigrin (EHDP, primarily allyl isothiocyanate) exhibit an IC50 of 2.71 μM against HL60 human promyelocytic leukemia cells [1]. In contrast, intact sinigrin shows no detectable antiproliferative activity even at concentrations up to 500 μM [2]. This confirms that sinigrin's anticancer potential is exclusively mediated through its hydrolysis product AITC, establishing a clear functional distinction between the precursor and its bioactive derivative.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 2.71 μM (sinigrin hydrolysis products, primarily AITC) |
| Comparator Or Baseline | >500 μM (intact sinigrin, no inhibition detected) |
| Quantified Difference | >184-fold difference in potency |
| Conditions | HL60 human promyelocytic leukemia cell line; in vitro cytotoxicity assay |
Why This Matters
Procurement of sinigrin for anticancer research must be paired with a myrosinase source; intact sinigrin alone will yield negative results and wasted resources.
- [1] Cartea ME, et al. Antigenotoxicity and tumor growing inhibition by leafy Brassica carinata and sinigrin. Molecules. 2015;20(9):15748-15765. View Source
- [2] Nastruzzi C, Cortesi R, Esposito E, Menegatti E, Leoni O, Iori R, Palmieri S. In vitro cytotoxic activity of some glucosinolate-derived products generated by myrosinase hydrolysis. J Agric Food Chem. 1996;44(4):1014-1021. View Source
